molecular formula C7H14O3 B13933540 4,4,5-Trimethyl-1,3-dioxan-5-OL CAS No. 54063-14-8

4,4,5-Trimethyl-1,3-dioxan-5-OL

Cat. No.: B13933540
CAS No.: 54063-14-8
M. Wt: 146.18 g/mol
InChI Key: DSYUZGRJJXQHRO-UHFFFAOYSA-N
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Description

4,4,5-Trimethyl-1,3-dioxan-5-OL is an organic compound with the molecular formula C7H14O3 It is a derivative of 1,3-dioxane, characterized by the presence of three methyl groups at positions 4 and 5, and a hydroxyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trimethyl-1,3-dioxan-5-OL typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Water or an organic solvent like toluene

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trimethyl-1,3-dioxan-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4,5-Trimethyl-1,3-dioxan-5-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyl-1,3-dioxan-5-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Lacks the methyl groups present in 4,4,5-Trimethyl-1,3-dioxan-5-OL.

    4,4-Dimethyl-1,3-dioxane: Similar structure but with only two methyl groups.

    5-Hydroxy-1,3-dioxane: Contains a hydroxyl group but lacks the methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a hydroxyl group enhances its stability and makes it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

54063-14-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4,4,5-trimethyl-1,3-dioxan-5-ol

InChI

InChI=1S/C7H14O3/c1-6(2)7(3,8)4-9-5-10-6/h8H,4-5H2,1-3H3

InChI Key

DSYUZGRJJXQHRO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(COCO1)(C)O)C

Origin of Product

United States

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